Cas no 63189-97-9 ((4-Amino-3-nitrophenyl)methanol)

(4-Amino-3-nitrophenyl)methanol structure
63189-97-9 structure
Product Name:(4-Amino-3-nitrophenyl)methanol
CAS No:63189-97-9
MF:C7H8N2O3
MW:168.15002155304
CID:427077
PubChem ID:12902831
Update Time:2025-04-23

(4-Amino-3-nitrophenyl)methanol Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol, 4-amino-3-nitro-
    • (4-amino-3-nitrophenyl)methanol
    • AKOS011475506
    • YOROYHPRNGLSAT-UHFFFAOYSA-N
    • G10904
    • 63189-97-9
    • DTXSID60512593
    • CS-0112771
    • 4-amino-3-nitrobenzyl alcohol
    • SCHEMBL4588943
    • (4-Amino-3-nitrophenyl)methanol
    • Inchi: 1S/C7H8N2O3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-3,10H,4,8H2
    • InChI Key: YOROYHPRNGLSAT-UHFFFAOYSA-N
    • SMILES: OCC1C=CC(=C(C=1)[N+](=O)[O-])N

Computed Properties

  • Exact Mass: 168.05354
  • Monoisotopic Mass: 168.05349212g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 92.1Ų

Experimental Properties

  • PSA: 89.39

(4-Amino-3-nitrophenyl)methanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A620130-10mg
(4-Amino-3-nitrophenyl)methanol
63189-97-9
10mg
$ 50.00 2022-06-07
TRC
A620130-50mg
(4-Amino-3-nitrophenyl)methanol
63189-97-9
50mg
$ 135.00 2022-06-07
TRC
A620130-100mg
(4-Amino-3-nitrophenyl)methanol
63189-97-9
100mg
$ 230.00 2022-06-07
Alichem
A014002009-250mg
4-Amino-3-nitrobenzyl alcohol
63189-97-9 97%
250mg
$499.20 2023-09-01
Alichem
A014002009-500mg
4-Amino-3-nitrobenzyl alcohol
63189-97-9 97%
500mg
$823.15 2023-09-01
Alichem
A014002009-1g
4-Amino-3-nitrobenzyl alcohol
63189-97-9 97%
1g
$1460.20 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1183411-5g
(4-Amino-3-nitrophenyl)methanol
63189-97-9 98%
5g
¥12870.00 2024-05-06

Additional information on (4-Amino-3-nitrophenyl)methanol

Comprehensive Guide to Benzenemethanol, 4-amino-3-nitro- (CAS No. 63189-97-9): Properties, Applications, and Market Insights

Benzenemethanol, 4-amino-3-nitro- (CAS No. 63189-97-9) is a specialized aromatic compound with significant relevance in fine chemical synthesis and industrial applications. This yellow to orange crystalline powder, also known as 4-Amino-3-nitrobenzyl alcohol, has garnered attention due to its unique chemical structure, featuring both amino (–NH2) and nitro (–NO2) functional groups on a benzyl alcohol backbone. Researchers and manufacturers frequently search for "4-Amino-3-nitrobenzyl alcohol synthesis" or "Benzenemethanol, 4-amino-3-nitro- applications," reflecting growing interest in its versatile properties.

The molecular formula C7H8N2O3 and molecular weight of 168.15 g/mol make this compound particularly valuable in pharmaceutical intermediates and dye manufacturing. Recent studies highlight its role in developing azo dyes, where its amino group enables diazotization reactions, while the nitro group enhances color fastness. With melting points typically ranging between 120-125°C, this compound demonstrates stability under standard conditions, though proper storage away from strong oxidizers is recommended. Analytical techniques like HPLC analysis of Benzenemethanol derivatives are commonly employed for quality control.

In the pharmaceutical sector, Benzenemethanol, 4-amino-3-nitro- serves as a crucial building block for antimicrobial agents and anticancer drug precursors. The nitro group's electron-withdrawing properties and the amino group's nucleophilic characteristics create unique reactivity patterns that medicinal chemists exploit. Current market trends show increased demand for "CAS 63189-97-9 suppliers" as COVID-19 pandemic recovery accelerates specialty chemical production. The compound's application in liquid crystal materials for displays has also gained traction with the global expansion of consumer electronics.

Environmental considerations surrounding nitroaromatic compounds have led to innovations in green chemistry approaches for 4-Amino-3-nitrobenzyl alcohol production. Manufacturers now emphasize catalytic reduction methods over traditional processes to minimize waste. Regulatory compliance remains paramount, with proper SDS documentation for Benzenemethanol derivatives being essential for international trade. The European Chemicals Agency (ECHA) and EPA maintain specific guidelines for handling amino-nitro compounds, though this substance isn't classified as hazardous under current GHS criteria.

From a commercial perspective, the global market for Benzenemethanol, 4-amino-3-nitro- is projected to grow at 4.2% CAGR through 2028, driven by Asian pharmaceutical and electronics industries. Price fluctuations often correlate with aniline market trends, a key starting material. Quality specifications typically require ≥98% purity, with ICP-MS testing for heavy metal contaminants. Researchers investigating "nitrobenzyl alcohol derivatives biological activity" have published numerous studies in recent years, particularly regarding antimicrobial properties against drug-resistant pathogens.

Technological advancements have improved Benzenemethanol, 4-amino-3-nitro- purification methods, with recrystallization from ethanol/water mixtures now achieving >99.5% purity. The compound's solubility profile (soluble in polar organic solvents but insoluble in water) makes it valuable for polymer modification applications. In material science, its incorporation into epoxy resin systems enhances thermal stability, addressing common search queries about "high-temperature resistant additives."

Safety protocols for 4-Amino-3-nitrobenzyl alcohol handling recommend PPE including nitrile gloves and chemical goggles, though the compound shows low acute toxicity in standard assays. Storage in amber glass containers under nitrogen atmosphere prolongs shelf life. Analytical characterization typically combines FTIR spectroscopy of nitroaromatics with NMR analysis of benzyl alcohols, techniques frequently searched by quality control professionals.

Emerging applications include use as a corrosion inhibitor in cooling systems and as a photostabilizer in agricultural films. The compound's UV absorption characteristics around 380 nm make it valuable for light-sensitive materials. Patent analysis reveals growing IP activity surrounding Benzenemethanol, 4-amino-3-nitro- derivatives, particularly in electronic materials and controlled drug delivery systems.

For researchers exploring "structure-activity relationships of nitroaromatic alcohols," this compound serves as an excellent model system. The intramolecular hydrogen bonding between hydroxyl and nitro groups creates unique electronic effects studied through computational chemistry methods. Recent publications in ACS and RSC journals highlight its potential in organic electronics and nonlinear optical materials.

Supply chain considerations for CAS 63189-97-9 emphasize dual sourcing strategies, given geopolitical impacts on specialty chemical distribution. Major producers have implemented ISO-certified Benzenemethanol production processes to meet stringent pharmaceutical standards. The compound's REACH compliance status and halogen-free nature make it attractive for eco-conscious formulations, aligning with current "green chemistry solutions" search trends.

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent